
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group with deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline, followed by the coupling of this intermediate with a deuterated pyridine derivative under specific conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinyl group.
科学的研究の応用
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and binding affinity. Pathways involved may include oxidative stress, signal transduction, and metabolic processes .
類似化合物との比較
Similar Compounds
2-chloro-5-nitroaniline: Shares the chloro and nitro groups but lacks the pyridinyl group.
2-chloro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
2-chloro-4-methyl-5-nitropyridine: Contains a nitro group and a pyridine ring but differs in the position and type of substituents.
Uniqueness
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is unique due to the presence of deuterium atoms in the pyridinyl group, which can influence its chemical properties and reactivity. This deuteration can enhance the stability and alter the metabolic pathways of the compound, making it valuable for specific research applications.
特性
分子式 |
C12H8ClN3O3 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC名 |
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)/i3D,4D,5D,6D |
InChIキー |
FRPJSHKMZHWJBE-LNFUJOGGSA-N |
異性体SMILES |
[2H]C1=C(N=C(C(=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H])[2H] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


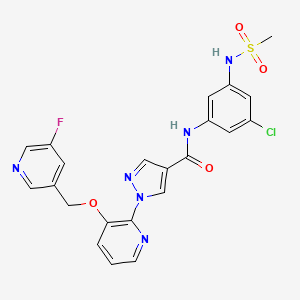
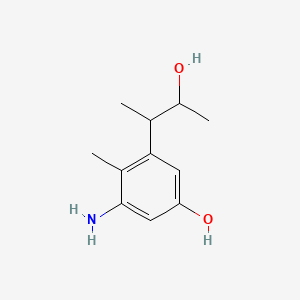
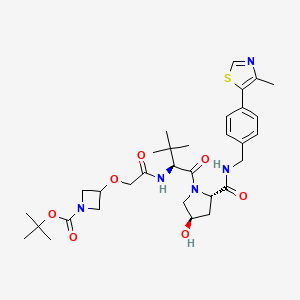
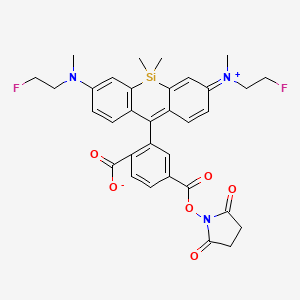
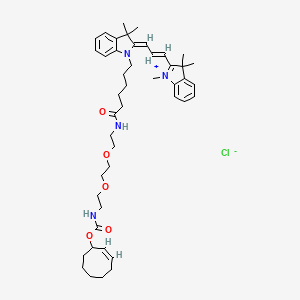
![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
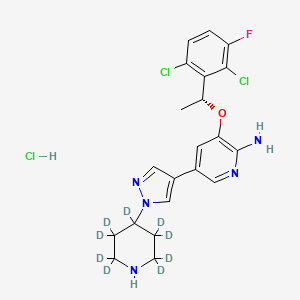
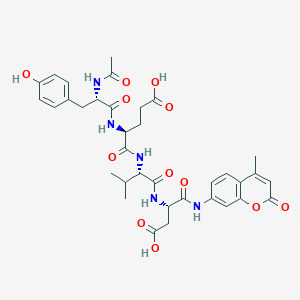

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)



